phenyl acetyl Coa

Catalog No.
S1920495
CAS No.
108321-26-2
M.F
C29H42LiN7O17P3S
M. Wt
892.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phenyl acetyl Coa

CAS Number

108321-26-2

Product Name

phenyl acetyl Coa

Molecular Formula

C29H42LiN7O17P3S

Molecular Weight

892.6 g/mol

InChI

InChI=1S/C29H42N7O17P3S.Li/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36;/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);

InChI Key

PQZFFEIEACTQRR-UHFFFAOYSA-N

SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O

Understanding Bacterial Metabolism of Aromatic Compounds

Phenyl acetyl CoA plays a central role in understanding how bacteria metabolize aromatic compounds, a large class of organic molecules found in pollutants like styrene and phenylacetate. Studying the enzymes involved in converting Phenyl acetyl CoA to other metabolites helps researchers elucidate the complete degradation pathway []. This knowledge is valuable for developing strategies to engineer bacteria for more efficient biodegradation of environmental contaminants [].

Phenylacetyl Coenzyme A is an acyl-Coenzyme A thioester formed by the condensation of phenylacetic acid with Coenzyme A . Its structure consists of a phenyl ring attached to an acetyl group, which is then linked to Coenzyme A through a thioester bond. The molecular formula of phenylacetyl Coenzyme A is C29H42N7O17P3S .

The primary reaction involving phenylacetyl Coenzyme A is its formation from phenylacetate and Coenzyme A, catalyzed by the enzyme phenylacetate-Coenzyme A ligase. This reaction can be represented as:

ATP + phenylacetate + Coenzyme A ⇌ AMP + diphosphate + phenylacetyl Coenzyme A

This reversible reaction requires ATP as an energy source and produces AMP and diphosphate as byproducts . The enzyme catalyzing this reaction, phenylacetate-Coenzyme A ligase, belongs to the family of ligases that form carbon-sulfur bonds .

Phenylacetyl Coenzyme A plays a significant role in several metabolic pathways:

  • Phenylalanine Metabolism: It is a key intermediate in the catabolism of phenylalanine, an essential amino acid .
  • Phenylacetate Catabolism: Phenylacetyl Coenzyme A is the first intermediate in the bacterial phenylacetate catabolic pathway .
  • Tyrosine Metabolism: This compound is involved in tyrosine metabolic processes .

The biological activity of phenylacetyl Coenzyme A is closely linked to its role as a substrate for various enzymes in these pathways. For instance, in the phenylacetate catabolic pathway, phenylacetyl Coenzyme A undergoes further transformations, including epoxidation of its aromatic ring .

The primary biological synthesis method for phenylacetyl Coenzyme A involves the enzyme phenylacetate-Coenzyme A ligase. This enzyme catalyzes the ATP-dependent attachment of phenylacetate to Coenzyme A . The reaction is highly specific to phenylacetate; other aromatic or aliphatic acids are not used as substrates .

In laboratory settings, phenylacetyl Coenzyme A can be synthesized through chemical methods, typically involving the activation of phenylacetic acid and its subsequent reaction with Coenzyme A.

Phenylacetyl Coenzyme A has several applications in biochemical research and metabolic studies:

  • Metabolic Pathway Analysis: It serves as a crucial intermediate for studying phenylalanine and phenylacetate metabolism .
  • Enzyme Kinetics: Phenylacetyl Coenzyme A is used as a substrate in studies investigating the kinetics of enzymes involved in aromatic compound metabolism .
  • Biotechnology: Understanding the metabolism of phenylacetyl Coenzyme A can lead to applications in biotechnological processes, such as the production of pharmaceuticals or fine chemicals.

Phenylacetyl Coenzyme A interacts with various enzymes in metabolic pathways. Notable interactions include:

  • Phenylacetate-Coenzyme A Ligase: This enzyme specifically binds phenylacetate and Coenzyme A to form phenylacetyl Coenzyme A .
  • Paa Monooxygenase Complex: In the phenylacetate catabolic pathway, phenylacetyl Coenzyme A binds to the PaaA subunit of this complex in a hairpin conformation within a ~20Å deep pocket .
  • Downstream Enzymes: Phenylacetyl Coenzyme A interacts with enzymes like PaaG and PaaZ in the phenylacetate catabolic pathway .

Similar Compounds: Comparison and Uniqueness

Phenylacetyl Coenzyme A shares similarities with other acyl-Coenzyme A compounds but has unique features:

  • Benzoyl Coenzyme A: This compound is involved in the benzoate degradation pathway. Unlike phenylacetyl Coenzyme A, it lacks the methylene group between the phenyl ring and the Coenzyme A moiety .
  • Acetyl Coenzyme A: A central metabolite in many biochemical pathways. Phenylacetyl Coenzyme A is more specific to aromatic compound metabolism .
  • 4-Hydroxyphenylacetyl Coenzyme A: Similar to phenylacetyl Coenzyme A but with an additional hydroxyl group on the phenyl ring .
  • Fatty Acyl Coenzyme A Compounds: These are involved in fatty acid metabolism. Phenylacetyl Coenzyme A is unique due to its aromatic structure .

Phenylacetyl Coenzyme A's uniqueness lies in its specific role in aromatic compound metabolism, particularly in the catabolism of phenylacetate and phenylalanine. Its structure, combining an aromatic ring with the versatile Coenzyme A, makes it a distinct and important metabolic intermediate.

Dates

Modify: 2023-08-16

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